Bis(4-methylphenyl)-pyridin-2-ylmethanol
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Overview
Description
Bis(4-methylphenyl)-pyridin-2-ylmethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of two 4-methylphenyl groups and a pyridin-2-ylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)-pyridin-2-ylmethanol typically involves the reaction of 4-methylbenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired alcohol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl)-pyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde and pyridine-2-carboxylic acid.
Reduction: Formation of 4-methylbenzyl alcohol and pyridine-2-methanol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Bis(4-methylphenyl)-pyridin-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl)-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylphenyl)methanol: Similar structure but lacks the pyridin-2-yl group.
Pyridin-2-ylmethanol: Similar structure but lacks the 4-methylphenyl groups.
Bis(4-methylphenyl)-methane: Similar structure but lacks the hydroxyl group.
Uniqueness
Bis(4-methylphenyl)-pyridin-2-ylmethanol is unique due to the presence of both 4-methylphenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5467-89-0 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
bis(4-methylphenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C20H19NO/c1-15-6-10-17(11-7-15)20(22,19-5-3-4-14-21-19)18-12-8-16(2)9-13-18/h3-14,22H,1-2H3 |
InChI Key |
FPIMNMKNIFZJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=N3)O |
Origin of Product |
United States |
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